molecular formula C15H12N2O5S B2920767 Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate CAS No. 338395-83-8

Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate

Cat. No. B2920767
CAS RN: 338395-83-8
M. Wt: 332.33
InChI Key: UEDFVFZENCBEAV-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as those containing pyrimidine and its derivatives, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the study of neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .


Synthesis Analysis

In general, a series of novel compounds based on similar structures are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can vary widely depending on the specific compound and the desired properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using a variety of techniques, including high-resolution mass spectra (HRMS) and electrospray ionization (ESI) .

Scientific Research Applications

Novel Compound Synthesis

A novel class of compounds including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones was synthesized starting from precursors like methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate, showcasing a method that involves multiple steps including regiospecific conversion, oxidation, and intramolecular cyclization processes (Koza et al., 2013).

Cytotoxicity and Antitumor Activity

Research on the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized from reactions involving similar compounds, evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for novel anticancer agents (Hassan et al., 2014).

Diuretic Activity

A study on novel 7-(hydroxyphenyl)pyrido(3,4-d)pyridazines demonstrated excellent diuretic activity in mammals, suggesting their utility in therapy for human or animal use (Yohe, 1978).

Novel Synthetic Methods

Research introduced a new synthetic method for pyrimido[4,5-c]pyridazine derivatives, showing a novel reaction of α-diazo-β-oxo-5-(4-chloropyrimidine) propionate with triphenyl phosphine leading to significant yields of desired products, showcasing advancements in synthetic organic chemistry (Miyamoto et al., 1978).

Antitumor Activity and Cell Cycle Analysis

A study synthesized several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their antitumoral potential on various human tumor cell lines. The research provided insights into structure-activity relationships, cell cycle profile effects, and mechanisms of AGS cell growth inhibition, offering valuable data for developing new anticancer drugs (Rodrigues et al., 2021).

Safety And Hazards

The safety and hazards associated with these compounds can vary widely depending on the specific compound. Some compounds may be classified as acute toxic and can cause skin and eye irritation .

Future Directions

The future directions for the study of these compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. There is also potential for these compounds to be developed as therapeutic agents for a variety of neurodegenerative diseases .

properties

IUPAC Name

methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxothieno[3,2-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c1-21-9-5-3-8(4-6-9)17-11(18)7-10-12(16-17)13(19)14(23-10)15(20)22-2/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDFVFZENCBEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=C(S3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate

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